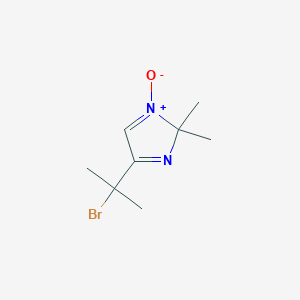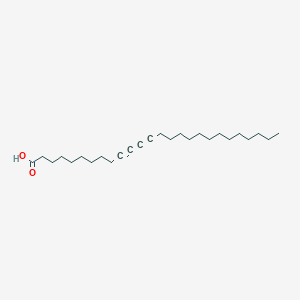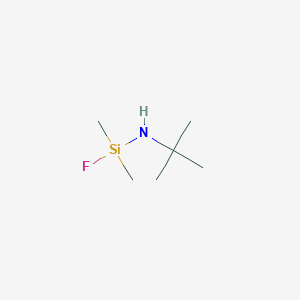
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, a tert-butyl group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine typically involves the reaction of tert-butylamine with a fluorosilane precursor. One common method is the reaction of tert-butylamine with chlorodimethylfluorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the main product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silicon-fluorine bond to a silicon-hydrogen bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include N-tert-Butyl-1-hydroxy-1,1-dimethylsilanamine and N-tert-Butyl-1-alkoxy-1,1-dimethylsilanamine.
Oxidation: Silanol derivatives are the major products.
Reduction: The primary product is N-tert-Butyl-1-hydrido-1,1-dimethylsilanamine.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds that could have therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine involves its ability to undergo nucleophilic substitution reactions. The silicon-fluorine bond is relatively weak, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications where the compound acts as a source of silicon-containing groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-1,1-dimethylallylamine
- N-tert-Butyl-1,1-dimethylpropargylamine
- N-tert-Butyltrimethylsilylamine
Uniqueness
N-tert-Butyl-1-fluoro-1,1-dimethylsilanamine is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly useful in organic synthesis, where selective introduction of silicon-containing groups is desired.
Eigenschaften
CAS-Nummer |
79129-12-7 |
|---|---|
Molekularformel |
C6H16FNSi |
Molekulargewicht |
149.28 g/mol |
IUPAC-Name |
N-[fluoro(dimethyl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C6H16FNSi/c1-6(2,3)8-9(4,5)7/h8H,1-5H3 |
InChI-Schlüssel |
QSOZZADHHKUEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


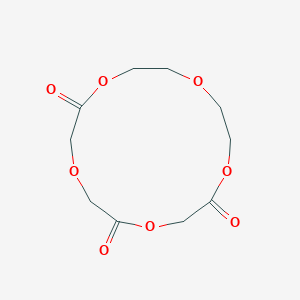
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
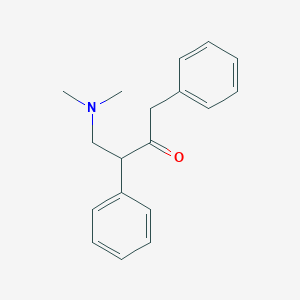
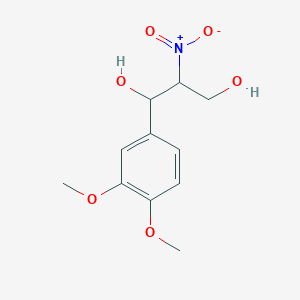
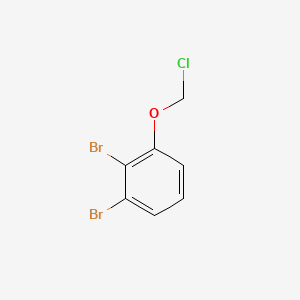
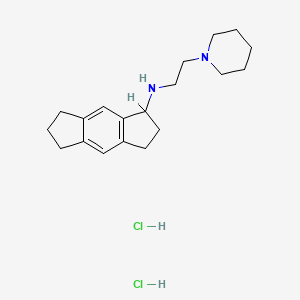


![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)
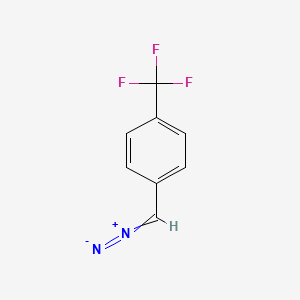
![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
